![molecular formula C21H20N4O B2918494 1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-83-2](/img/structure/B2918494.png)
1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrazolo[3,4-d]pyrimidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
Antimicrobial and Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-ones, including compounds structurally related to 1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, have been explored for their potential in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives that exhibited significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin. These compounds, including pyrazolo[4,3-d]-pyrimidine derivatives, showcased good to excellent antimicrobial activity, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines are known for their affinity towards A1 adenosine receptors, which play a role in various physiological processes. Harden, Quinn, and Scammells (1991) synthesized a series of pyrazolo[3,4-d]pyrimidine analogues and tested them for A1 adenosine receptor affinity. Their findings indicated that certain compounds within this class could potentially be developed for therapeutic purposes, targeting adenosine receptor-mediated pathways (Harden, Quinn, & Scammells, 1991).
Anti-Inflammatory Properties
Research into pyrazolo[1,5-a]pyrimidines, a related class of compounds, has shown promising anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidines, finding that specific modifications to the parent compound resulted in significant anti-inflammatory activity and a better therapeutic index than commonly used NSAIDs, without the associated gastrointestinal side effects (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Antitumor Activity
The antitumor potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored in various studies. Fahmy, Bekhit, and Rostom (2002) synthesized a range of compounds containing the 1H‐pyrazole ring linked to thiazoles and thiazolo[4, 5‐d]pyrimidines, demonstrating broad-spectrum antitumor activity against several tumor cell lines. Notably, some compounds exhibited high selectivity towards specific cancer cell lines, underscoring the potential for targeted cancer therapies (Fahmy, Bekhit, & Rostom, 2002).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-4-7-17(8-5-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-9-6-15(2)10-16(19)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOSJXPDOXVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

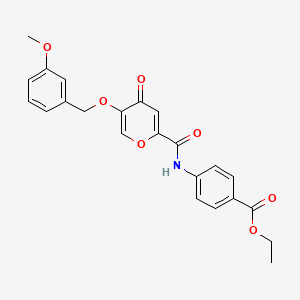
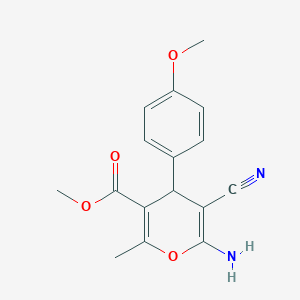
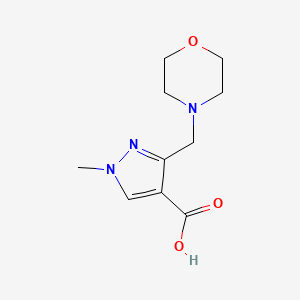

![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2918418.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2918420.png)
![2-{5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethanenitrile](/img/structure/B2918423.png)
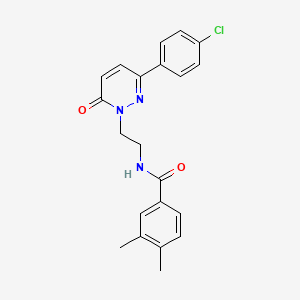
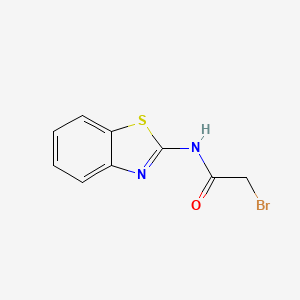
![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2918429.png)
![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)